2-Methoxy-3-nitro-9-phenoxyacridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-3-nitro-9-phenoxyacridine is a chemical compound with the molecular formula C20H14N2O4. It belongs to the class of acridine derivatives, which are known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-nitro-9-phenoxyacridine typically involves the nitration of 2-methoxyacridine followed by the introduction of a phenoxy group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The phenoxy group is then introduced through a nucleophilic substitution reaction using phenol and a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-3-nitro-9-phenoxyacridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The methoxy group can be demethylated using boron tribromide (BBr3) to yield the corresponding phenol.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Boron tribromide (BBr3).
Substitution: Various nucleophiles, polar aprotic solvents.
Major Products:
Amino derivative: Formed by the reduction of the nitro group.
Phenol derivative: Formed by the demethylation of the methoxy group.
Scientific Research Applications
2-Methoxy-3-nitro-9-phenoxyacridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex acridine derivatives.
Biology: Studied for its potential as a DNA intercalator, which can disrupt DNA replication and transcription processes.
Medicine: Investigated for its anticancer properties due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the development of dyes and fluorescent materials for visualization of biomolecules
Mechanism of Action
The primary mechanism of action of 2-Methoxy-3-nitro-9-phenoxyacridine involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the normal function of DNA. This can inhibit DNA replication and transcription, leading to cell death. Additionally, the compound can inhibit topoisomerase enzymes, which are essential for DNA unwinding and replication .
Comparison with Similar Compounds
Amsacrine: Another acridine derivative used as an anticancer agent.
Triazoloacridone: Known for its anticancer properties and ability to inhibit topoisomerase enzymes.
N-(2-(Dimethylamino)ethyl)acridine-4-carboxamide (DACA): Studied for its potential in cancer therapy
Uniqueness: 2-Methoxy-3-nitro-9-phenoxyacridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy, nitro, and phenoxy groups allows for a range of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
89974-83-4 |
---|---|
Molecular Formula |
C20H14N2O4 |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
2-methoxy-3-nitro-9-phenoxyacridine |
InChI |
InChI=1S/C20H14N2O4/c1-25-19-11-15-17(12-18(19)22(23)24)21-16-10-6-5-9-14(16)20(15)26-13-7-3-2-4-8-13/h2-12H,1H3 |
InChI Key |
CGCQFJUSLCGLQE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=CC=CC=C3N=C2C=C1[N+](=O)[O-])OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.